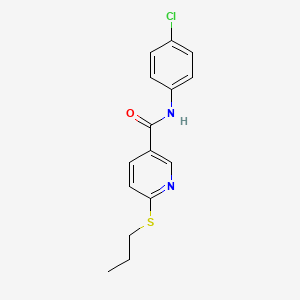

![molecular formula C22H21N5O3S B2745401 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894031-76-6](/img/structure/B2745401.png)

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a heterocyclic compound that contains a 1,2,4-triazole scaffold . These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

科学的研究の応用

Antimicrobial and Antiproliferative Activities

Thiazolo[3,2-b][1,2,4]triazole derivatives are synthesized and evaluated for antimicrobial and antiproliferative activities. For example, a study by (El‐Kazak & Ibrahim, 2013) demonstrates the antimicrobial evaluation of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, indicating the significance of these structures in developing antimicrobial agents. Another study focusing on thiazolo[3,2-b][1,2,4]triazoles showed promising antiproliferative activity, underscoring their potential in cancer research (Narayana, Raj, & Sarojini, 2010).

Catalytic and Organic Synthesis Applications

Thiazolo[3,2-b][1,2,4]triazole derivatives are also investigated for their utility in catalysis and organic synthesis. For instance, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrated efficiency as a reusable catalyst for oxidation reactions, highlighting the versatility of these compounds in synthetic applications (Ghorbanloo & Maleki Alamooti, 2017).

Neuroprotective and Antioxidant Effects

Research into the neuroprotective and antioxidant effects of thiazolo[3,2-b][1,2,4]triazole derivatives reveals their potential in mitigating oxidative stress and protecting against neurological damage. A study reported the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, suggesting their applicability in preventing oxidative damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).

作用機序

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity . Therefore, it is plausible that this compound may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazoles, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

For example, it may inhibit the activity of enzymes involved in cellular proliferation (in the case of anticancer activity), or it may disrupt the integrity of microbial cell walls (in the case of antimicrobial activity) .

Pharmacokinetics

Its oil-soluble nature suggests that it may be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its stability under UV light suggests that it may have a relatively long half-life in the body .

Result of Action

Based on the reported biological activities of similar compounds, it is likely that this compound exerts its effects by altering the function of its target molecules, leading to changes in cellular processes such as cell proliferation, immune response, and microbial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its stability under UV light suggests that it may be particularly effective in environments with high UV exposure . Additionally, its oil-soluble nature suggests that it may be more effective in lipid-rich environments .

特性

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-14-4-3-5-16(12-14)24-21(29)20(28)23-11-10-17-13-31-22-25-19(26-27(17)22)15-6-8-18(30-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIAQJICEHMCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)

![1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2745333.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)

![3-methoxy-N-methyl-N-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2745339.png)